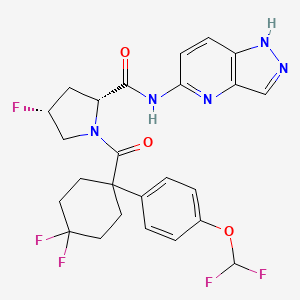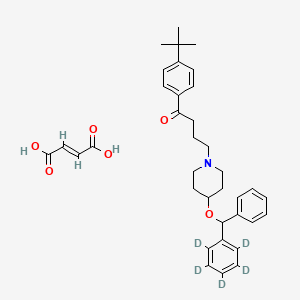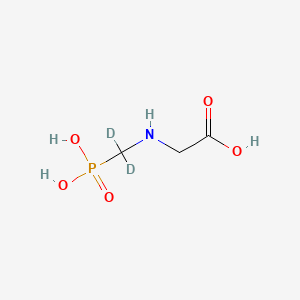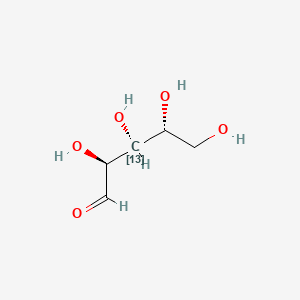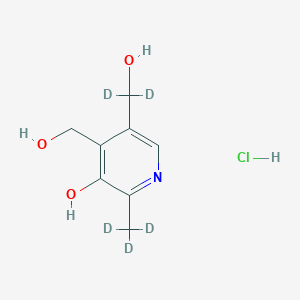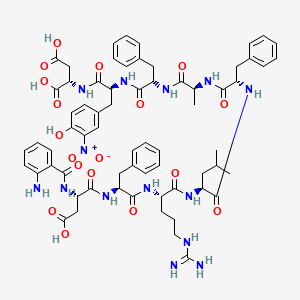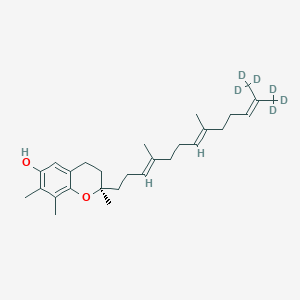
D-gamma-Tocotrienol-D6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-gamma-Tocotrienol-D6 is a deuterated form of gamma-tocotrienol, a member of the vitamin E family. Tocotrienols are naturally occurring compounds found in various vegetable oils, wheat germ, barley, and certain types of nuts and grains. Unlike tocopherols, tocotrienols possess an unsaturated isoprenoid side chain, which allows for efficient penetration into tissues with saturated fatty layers such as the brain and liver . This compound is specifically labeled with deuterium, making it useful in scientific research for tracking and studying metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-gamma-Tocotrienol-D6 involves the incorporation of deuterium atoms into the gamma-tocotrienol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the isolation of gamma-tocotrienol from natural sources, followed by deuteration using deuterium gas in the presence of a catalyst. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: D-gamma-Tocotrienol-D6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it back to its original form.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: The original tocotrienol structure.
Substitution: Various substituted tocotrienol derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
D-gamma-Tocotrienol-D6 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of tocotrienol metabolism.
Medicine: Studied for its potential neuroprotective, anti-cancer, and cholesterol-lowering properties.
Industry: Utilized in the formulation of dietary supplements and functional foods due to its health benefits.
Mecanismo De Acción
D-gamma-Tocotrienol-D6 exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges reactive oxygen and nitrogen species, protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits cyclooxygenase and lipoxygenase pathways, reducing the production of pro-inflammatory eicosanoids.
Neuroprotection: It prevents neurodegeneration by shielding neurons from oxidative insult and glutamate-induced injury.
Anti-cancer Activity: It induces apoptosis in cancer cells through mechanisms such as inhibition of nuclear factor-kappaB (NF-κB) signaling and downregulation of anti-apoptotic genes.
Comparación Con Compuestos Similares
- Alpha-Tocotrienol
- Beta-Tocotrienol
- Delta-Tocotrienol
- Gamma-Tocopherol
- Delta-Tocopherol
Comparison: D-gamma-Tocotrienol-D6 is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. Compared to other tocotrienols and tocopherols, gamma-tocotrienol exhibits superior antioxidant and anti-inflammatory properties . Additionally, its neuroprotective and anti-cancer activities are more pronounced, making it a valuable compound for research and therapeutic applications .
Propiedades
Fórmula molecular |
C28H42O2 |
|---|---|
Peso molecular |
416.7 g/mol |
Nombre IUPAC |
(2R)-2,7,8-trimethyl-2-[(3E,7E)-13,13,13-trideuterio-4,8-dimethyl-12-(trideuteriomethyl)trideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/b21-13+,22-15+/t28-/m1/s1/i1D3,2D3 |
Clave InChI |
OTXNTMVVOOBZCV-ASGUNBAGSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=CCC/C(=C/CC/C(=C/CC[C@@]1(CCC2=CC(=C(C(=C2O1)C)C)O)C)/C)/C)C([2H])([2H])[2H] |
SMILES canónico |
CC1=C(C=C2CCC(OC2=C1C)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-[2,2-dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoic acid](/img/structure/B12399568.png)
![1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide](/img/structure/B12399576.png)

![[4-[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-2-yl]piperazin-1-yl]-[(2S)-1-(quinoline-2-carbonyl)pyrrolidin-2-yl]methanone](/img/structure/B12399588.png)


